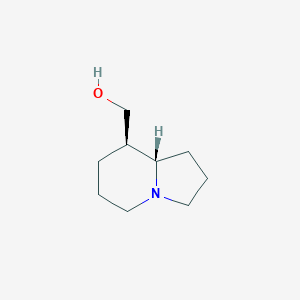
(-)-Tashiromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-tashiromine is a tashiromine. It is an enantiomer of a (+)-tashiromine.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Total Synthesis Approaches : (-)-Tashiromine has been the focus of several total synthesis studies. Marsden and McElhinney (2008) developed a stereoselective total synthesis of racemic tashiromine, highlighting the potential for both racemic and asymmetric approaches in synthesis. This study contributes significantly to the understanding of the chemical synthesis of tashiromine, utilizing olefin cross-metathesis chemistry and acid-induced cyclisation (Marsden & McElhinney, 2008).
- Discovery and Initial Isolation : Tashiromine was first isolated from Maackia tashiroi, as reported by Ohmiya et al. (1990). The study determined its structure as an indolizidine alkaloid, contributing to the knowledge of naturally occurring alkaloids (Ohmiya et al., 1990).
- Novel Synthesis Methods : Kiss, Forró, and Fülöp (2015) introduced a novel stereocontrolled approach for the syntheses of tashiromine and epitashiromine alkaloids, employing a concept based on azetidinone opening of a bicyclic β-lactam. This study adds to the repertoire of methods for synthesizing tashiromine (Kiss, Forró, & Fülöp, 2015).
Advanced Synthesis and Applications
- Diverse Synthesis Techniques : Research by Bates and Boonsombat (2001) and others have explored various methodologies for synthesizing tashiromine, including heterogeneous Sonogashira reaction and pyridinium reduction, further advancing the chemical understanding and synthetic accessibility of this compound (Bates & Boonsombat, 2001).
- Biological Activity Studies : While the primary focus has been on the synthesis of (-)-Tashiromine, its biological activities and potential applications in medicine or pharmacology have not been prominently featured in the available literature.
Propriétés
Nom du produit |
(-)-Tashiromine |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
[(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m0/s1 |
Clé InChI |
DATGBSBEMJWBMW-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]2CCCN2C1)CO |
SMILES canonique |
C1CC(C2CCCN2C1)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



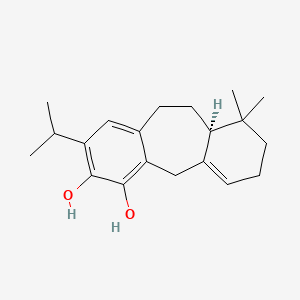
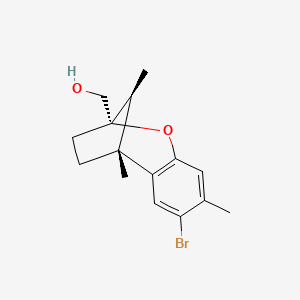
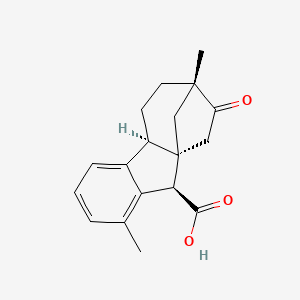
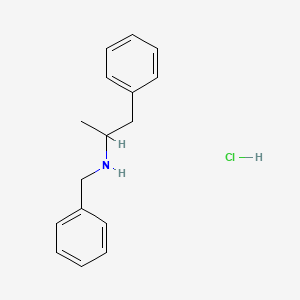
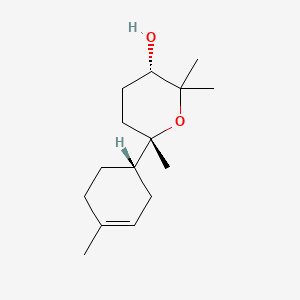
![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)
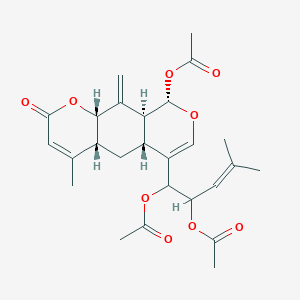
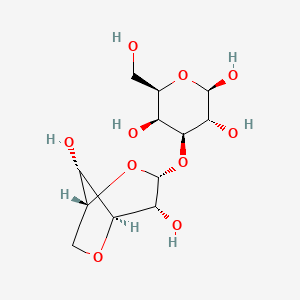
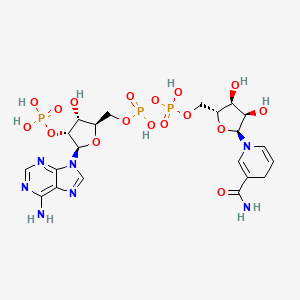
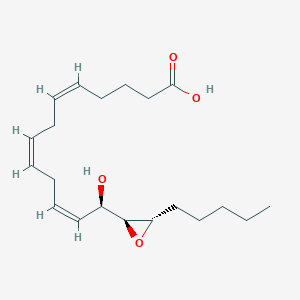
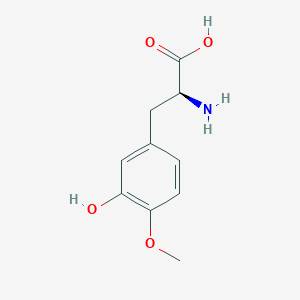
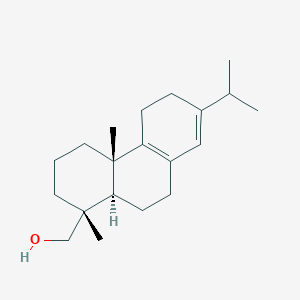
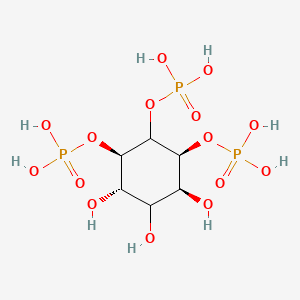
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)